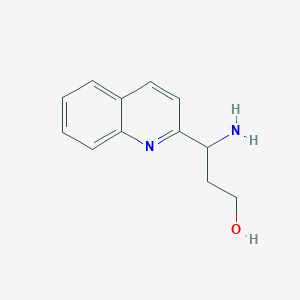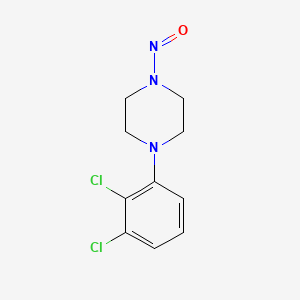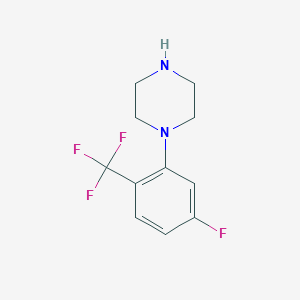![molecular formula C13H16Cl2N2 B13611219 Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-(pyridin-2-yl)benzyl chloride with methylamine in the presence of a base to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar pyridine structure.
(5-Methyl-pyridin-2-yl)-piperidin-4-yl-aminedihydrochloride: Another compound with a pyridine ring and similar functional groups.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H16Cl2N2 |
|---|---|
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
N-methyl-1-(4-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13;;/h2-9,14H,10H2,1H3;2*1H |
Clave InChI |
NTMAYAFVHIJETD-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C(C=C1)C2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



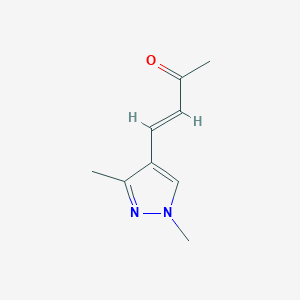
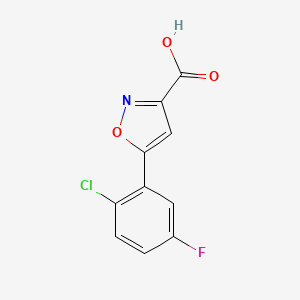

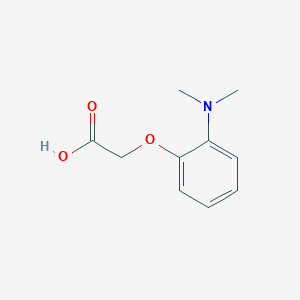

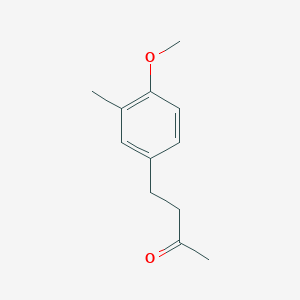

![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
